5-Bromobenzo[D]isothiazole-7-carboxylic acid
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Overview
Description
5-Bromobenzo[D]isothiazole-7-carboxylic acid is a heterocyclic compound with the molecular formula C8H4BrNO2S. It is characterized by a bromine atom attached to a benzoisothiazole ring, which also contains a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzo[D]isothiazole-7-carboxylic acid typically involves the bromination of benzoisothiazole derivatives followed by carboxylation. One common method includes the reaction of benzoisothiazole with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the desired position. The resulting brominated intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromobenzo[D]isothiazole-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Scientific Research Applications
5-Bromobenzo[D]isothiazole-7-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-Bromobenzo[D]isothiazole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to modulation of their activities. The compound may inhibit or activate certain biochemical pathways, depending on the nature of the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromobenzo[D]isothiazole-3-carboxylic acid
- 5-Bromobenzo[D]isothiazole-4-carboxylic acid
- 5-Bromobenzo[D]isothiazole-6-carboxylic acid
Uniqueness
5-Bromobenzo[D]isothiazole-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the bromine atom and carboxylic acid group influences its reactivity and interactions with molecular targets, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C8H4BrNO2S |
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Molecular Weight |
258.09 g/mol |
IUPAC Name |
5-bromo-1,2-benzothiazole-7-carboxylic acid |
InChI |
InChI=1S/C8H4BrNO2S/c9-5-1-4-3-10-13-7(4)6(2-5)8(11)12/h1-3H,(H,11,12) |
InChI Key |
OORWBDYADITWJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C=NS2)C(=O)O)Br |
Origin of Product |
United States |
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